4-(2-Formylphenyl)-2-methoxybenzoic acid
Description
4-(2-Formylphenyl)-2-methoxybenzoic acid (CAS No. 205871-49-4) is a substituted benzoic acid derivative with the molecular formula C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol . The compound features a 2-methoxybenzoic acid backbone substituted at the 4-position with a 2-formylphenyl group. This structure confers unique reactivity due to the presence of both a carboxylic acid and a formyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Key identifiers include DSSTox Substance ID DTXSID80374690 and Wikidata entry Q82163275 .
Properties
IUPAC Name |
4-(2-formylphenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-14-8-10(6-7-13(14)15(17)18)12-5-3-2-4-11(12)9-16/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVLIFFTMZUPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688853 | |
| Record name | 2'-Formyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262010-83-2 | |
| Record name | 2'-Formyl-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Formylphenyl)-2-methoxybenzoic acid can be achieved through several methods. One common approach involves the formylation of 2-methoxybenzoic acid using a Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions to introduce the formyl group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of 4-(2-Formylphenyl)-2-methoxybenzoic acid may involve large-scale formylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Formylphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-(2-Carboxyphenyl)-2-methoxybenzoic acid.
Reduction: 4-(2-Hydroxyphenyl)-2-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(2-Formylphenyl)-2-methoxybenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in molecular docking studies. It can interact with specific proteins or enzymes, making it useful in drug discovery and development.
Medicine: The compound’s derivatives may exhibit pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate these derivatives for potential therapeutic applications.
Industry: In the industrial sector, 4-(2-Formylphenyl)-2-methoxybenzoic acid is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Formylphenyl)-2-methoxybenzoic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methoxy group may enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Key Research Findings
Synthetic Yield Optimization: Derivatives like 5-(Fmoc-aminomethyl)-4-(3-phenylpropoxy)-2-methoxybenzoic acid (4f) achieve 78% yield via EDCI/HOBt coupling, emphasizing the efficiency of carbodiimide-mediated synthesis .
Thermal Stability : Binary metal complexes of 2-methoxybenzoic acid exhibit contamination issues due to aggregation, underscoring challenges in purification .
Crystallographic Data : Methoxybenzylidene-substituted oxazolones (e.g., 4-(2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one) demonstrate planar structures conducive to π-π stacking, relevant for material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
